molecular formula C12H19NO B3022419 N-(2-Methoxybenzyl)-2-methylpropan-1-amine CAS No. 869942-72-3

N-(2-Methoxybenzyl)-2-methylpropan-1-amine

Cat. No.: B3022419
CAS No.: 869942-72-3
M. Wt: 193.28 g/mol
InChI Key: ISFFDNRXIWXMSM-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of phenethylamines. It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of a 2-methylpropan-1-amine backbone.

Mechanism of Action

Target of Action

N-(2-Methoxybenzyl)-2-methylpropan-1-amine, also known as 25I-NBOMe, is a potent serotonin 5-HT 2A/2C receptor agonist . These receptors are primarily found in the brain and play a crucial role in the regulation of mood, cognition, and perception .

Mode of Action

25I-NBOMe interacts with its targets, the 5-HT 2A and 5-HT 2C receptors, by binding to them and activating them . This activation leads to a series of intracellular events, including the release of various neurotransmitters such as dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate .

Biochemical Pathways

The activation of 5-HT 2A/2C receptors by 25I-NBOMe affects several biochemical pathways. It influences the release of DA, 5-HT, ACh, and glutamate in various regions of the brain . These neurotransmitters are involved in numerous physiological functions, including mood regulation, memory, and motor control .

Pharmacokinetics

One study suggests that the compound penetrates animal brain tissue in a relatively slow manner . The peak drug concentrations were detected 30 and 60 minutes after the drug application in serum and brain tissue, respectively . The parental compound was still present in the brain 8 hours after administration .

Result of Action

The activation of 5-HT 2A/2C receptors by 25I-NBOMe leads to various molecular and cellular effects. It can induce significant inhibitory effects on motor performance and attenuate sensorimotor gating . Moreover, it has been associated with neurotoxic effects, exhibiting concentration-dependent cytotoxic effects towards differentiated SH-SY5Y cells and primary rat cortical cultures .

Action Environment

The action, efficacy, and stability of 25I-NBOMe can be influenced by various environmental factors. For instance, the lipophilicity of the compound appears to correlate with its cytotoxicity . Furthermore, the presence of the N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of 2C phenethylamines drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxybenzyl)-2-methylpropan-1-amine typically involves the reaction of 2-methylpropan-1-amine with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxybenzyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction typically produces amines .

Scientific Research Applications

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Research has focused on its potential therapeutic applications, including its use as a psychoactive agent.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Comparison with Similar Compounds

N-(2-Methoxybenzyl)-2-methylpropan-1-amine is part of a larger family of compounds known as NBOMes, which are characterized by the presence of a methoxybenzyl group attached to a phenethylamine backbone. Similar compounds include:

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(2)8-13-9-11-6-4-5-7-12(11)14-3/h4-7,10,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFFDNRXIWXMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359378
Record name N-(2-METHOXYBENZYL)-2-METHYLPROPAN-1-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869942-72-3
Record name N-(2-METHOXYBENZYL)-2-METHYLPROPAN-1-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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